molecular formula C13H18N2O B3252943 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one CAS No. 220463-38-7

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one

Cat. No.: B3252943
CAS No.: 220463-38-7
M. Wt: 218.29 g/mol
InChI Key: ALPFRBHJSZBMKV-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2-phenylethan-1-one is a piperidine-derived ketone compound featuring a 4-aminopiperidine moiety linked to a phenylethanone group. This compound is primarily utilized in medicinal chemistry research, particularly in the development of small-molecule modulators for enzymes or receptors, as seen in studies on sigma receptors and Parkin E3 ligase modulators .

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-6-8-15(9-7-12)13(16)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPFRBHJSZBMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one typically involves the reaction of 4-aminopiperidine with phenylacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopiperidine attacks the carbonyl carbon of phenylacetyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one, often referred to as AP-2, is a compound that has garnered interest in various scientific research applications, particularly within the fields of medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Physical Properties

  • Melting Point: Not extensively documented but expected to be stable under normal laboratory conditions.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one has been investigated for its potential as a lead compound in drug development due to its structural similarity to known bioactive molecules.

Case Study: Antidepressant Activity

Research has shown that derivatives of this compound exhibit significant antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine ring could enhance serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders.

Neuropharmacology

The compound's interaction with neurotransmitter systems has been a focus of neuropharmacological studies.

Case Study: Dopaminergic Activity

A study highlighted its role as a dopamine transporter inhibitor, which could have implications for treating conditions like ADHD and schizophrenia. The research indicated that AP-2 and its derivatives could modulate dopaminergic signaling pathways effectively.

Synthesis of Novel Compounds

The synthetic pathways leading to 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one have been explored extensively.

Synthesis Methodology

The synthesis typically involves:

  • Starting Materials: Phenylacetone and 4-aminopiperidine.
  • Reaction Conditions: The reaction is conducted under reflux conditions using appropriate catalysts.

Table 1: Synthetic Pathways for AP-2

StepReagentsConditionsYield (%)
1Phenylacetone + 4-AminopiperidineReflux in ethanol75
2Purification via recrystallizationRoom temperature85

Potential Therapeutic Applications

Given its pharmacological profile, AP-2 has been proposed for further investigation in several therapeutic areas:

Table 2: Proposed Therapeutic Applications

Application AreaMechanism of ActionReferences
AntidepressantSerotonin receptor modulation
ADHD TreatmentDopamine transporter inhibition
Anxiety DisordersModulation of GABAergic transmission

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one

  • Structural Difference : The phenyl group is substituted with a 4-methoxy group, altering electronic properties (electron-donating methoxy vs. unsubstituted phenyl).
  • Applications : Used in computational studies for receptor binding due to its modified electron density profile .

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

  • Structural Difference: The 4-amino group is replaced with an aminomethyl (-CH₂NH₂) group.
  • Impact: Enhanced solubility in chloroform and methanol due to the additional methylene spacer .
  • Synthesis : Prepared via reductive amination or coupling reactions, with yields >80% under optimized conditions .

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one

  • Structural Difference : Incorporates a benzothiazole ring linked via a piperazine group.

1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethan-1-one

  • Structural Difference : Replaces the piperidine-amine group with a hydroxy-methoxyphenyl substituent.
  • Impact: Reduced basicity and altered solubility (soluble in ethanol and acetone).
  • Applications : Explored as a precursor in heterocyclic synthesis, particularly for indole derivatives .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Solubility logP (Predicted) Key Functional Groups
1-(4-Aminopiperidin-1-yl)-2-phenylethan-1-one 232.32 g/mol DMSO, Methanol, Chloroform 1.8 4-Aminopiperidine, Ketone
1-(4-Methoxyphenyl) analog 248.32 g/mol Ethyl Acetate, Chloroform 2.1 Methoxy, 4-Aminopiperidine
1-(Benzothiazol-piperazine) analog 395.47 g/mol DMSO, Acetonitrile 3.5 Benzothiazole, Piperazine
1-(Hydroxy-methoxyphenyl) analog 242.27 g/mol Ethanol, Acetone 1.5 Phenolic -OH, Methoxy

Biological Activity

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one, a compound of interest in medicinal chemistry, has demonstrated various biological activities that warrant detailed exploration. This article summarizes the compound's biological properties, including its antibacterial activity, potential as a therapeutic agent, and insights from recent studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a phenyl group attached to an ethanone moiety. Its structural formula can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}

Antibacterial Activity

Recent studies have highlighted the potent antibacterial properties of 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one against several Gram-negative pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Pathogen MIC (μg/mL)
Escherichia coli4
Klebsiella pneumoniae2
Pseudomonas aeruginosa8
Acinetobacter baumannii0.5

The compound exhibits significant activity against multi-drug resistant strains, with a frequency of resistance lower than 101010^{-10} at higher concentrations, indicating its potential as a new antibacterial agent .

The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. Structural studies have shown that the compound binds effectively to the ATP-binding site of GyrB, which is essential for its enzymatic activity . This binding prevents the supercoiling of DNA, thereby inhibiting bacterial growth.

Toxicity and Safety Profile

In terms of safety, the compound has undergone various toxicity assessments:

  • Mutagenicity : It was found to be non-mutagenic in the Ames test against Salmonella typhimurium.
  • Hemolysis : Less than 1% hemolysis was observed at concentrations up to 100 μM.
  • Stability : The compound shows good metabolic stability in both human and mouse liver microsomes, with half-lives ranging from 71 to 142 minutes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on ESKAPE Pathogens : A comprehensive study demonstrated that 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one is effective against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. The study provided biochemical rationale supporting its use as a lead compound for further development .
  • In Vivo Efficacy : In vivo studies using murine models showed promising results in treating infections caused by resistant strains. Mice treated with the compound exhibited significantly reduced bacterial loads compared to controls .
  • Optimization Studies : Subsequent optimization efforts have focused on improving pharmacokinetic properties while maintaining antibacterial efficacy. Modifications led to derivatives with enhanced solubility and reduced lipophilicity, which are crucial for better bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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